3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound with a unique structure that combines a chromenone core with a cyclohexane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The ethoxy-oxopropyl group can be introduced via an alkylation reaction using ethyl bromoacetate. The final step involves the esterification of the chromenone derivative with cyclohexanecarboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the ethoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The ethoxy-oxopropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The cyclohexanecarboxylate moiety can provide additional binding interactions, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: Similar in structure but contains an ethylamino group instead of the chromenone core.
3-(3-Ethoxy-3-oxopropyl)cyclohexanaminium: Similar in structure but lacks the chromenone core.
Uniqueness
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its combination of a chromenone core with a cyclohexane carboxylate moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H28O6 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C23H28O6/c1-4-27-20(24)13-11-18-14(2)17-10-12-19(15(3)21(17)29-23(18)26)28-22(25)16-8-6-5-7-9-16/h10,12,16H,4-9,11,13H2,1-3H3 |
InChI Key |
UMIIKEBLCTWLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(=O)C3CCCCC3)C)OC1=O)C |
Origin of Product |
United States |
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